2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-
Overview
Description
2H-Azepine, 3,4,5,6-tetrahydro-7-methyl-: is a heterocyclic compound with a seven-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex . This method allows for the selective formation of the azepine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepine N-oxides, while reduction can produce fully saturated azepine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: Its ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry: In the industrial sector, 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- can be used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for various applications, including catalysis and polymer science .
Mechanism of Action
The mechanism of action of 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine
- 1-Aza-2-methoxy-1-cycloheptane
- 2-Methoxy-4,5,6,7-tetrahydro-3H-azepine
Comparison: Compared to these similar compounds, 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7-position can affect the compound’s steric and electronic properties, making it distinct from other azepine derivatives .
Properties
IUPAC Name |
7-methyl-3,4,5,6-tetrahydro-2H-azepine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-7-5-3-2-4-6-8-7/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPIKAFUUWTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187009 | |
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3338-03-2 | |
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003338032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Azepine, 3,4,5,6-tetrahydro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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